Azepane-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

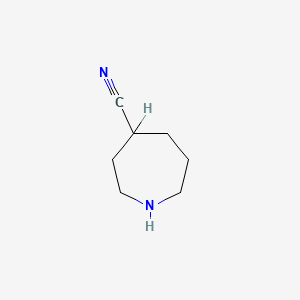

Azepane-4-carbonitrile, also known as 4-Azepanecarbonitrile, is a heterocyclic organic compound with the chemical formula C6H10N2. It features a six-membered ring containing a nitrogen atom and a cyano group. This compound has garnered significant attention in scientific research due to its potential biological and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azepane-4-carbonitrile can be synthesized through various methods. One practical and straightforward methodology involves Pd/LA-catalyzed decarboxylation, which enables exclusive [5 + 2] annulation toward N-aryl azepanes. These reactions proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another approach involves the synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes, mediated by blue light at room temperature .

Industrial Production Methods

Industrial production methods for this compound typically involve multistep synthesis of linear precursors followed by cyclization and elaboration. Techniques such as ring-closing metathesis followed by reduction are commonly employed .

Analyse Chemischer Reaktionen

Types of Reactions

Azepane-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into other functionalized azepanes.

Substitution: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide for aminocyclization-aziridine ring-expansion cascades , and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve mild temperatures and the presence of catalysts such as palladium.

Major Products Formed

Major products formed from these reactions include highly functionalized azepanes, which can be further converted into a range of derivatives with potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Azepane-4-carbonitrile has been widely used as a key intermediate in synthetic chemistry and has found important applications in biology and medicine. It serves as a novel inhibitor, antidiabetic, anticancer, and DNA binding reagent . Additionally, it has been utilized in the synthesis of pharmaceutically relevant derivatives such as Proheptazine, an opioid analgesic .

Wirkmechanismus

The mechanism of action of Azepane-4-carbonitrile involves its interaction with molecular targets and pathways in biological systems. For example, it can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Azepane-4-carbonitrile include:

Azepane: A cyclic secondary amine with the formula (CH2)6NH.

Piperidine: A six-membered nitrogen-containing heterocycle.

Pyrrolidine: A five-membered nitrogen-containing heterocycle.

Uniqueness

This compound is unique due to its six-membered ring structure with a cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized azepanes and pharmaceutically relevant compounds .

Biologische Aktivität

Azepane-4-carbonitrile, a derivative of the azepane class of compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its seven-membered heterocyclic structure containing nitrogen and a nitrile functional group. Its molecular formula is C7H13ClN2 when in hydrochloride form. This compound serves as an important building block in organic synthesis and has applications in medicinal chemistry, particularly in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, modulating their function and influencing biochemical pathways. This interaction is crucial for its potential therapeutic effects.

1. Biological Activity Studies

Recent studies have highlighted the compound's role in inducing β-turns in peptide models. A diastereopure azepane-derived quaternary amino acid was shown to effectively stabilize β-turn structures when incorporated into tetrapeptide models. This property suggests potential applications in designing peptides with specific structural conformations .

2. Cytotoxicity and Antitumor Potential

This compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, semi-synthetic triterpenoids containing an azepano ring demonstrated selective cytotoxicity against leukemia and colon cancer cell lines, with selectivity indexes ranging from 5.93 to 14.89 . This indicates that modifications to the azepane structure can enhance antitumor activity.

Table 1: Cytotoxic Activity of Azepane Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Azepanoallobetulinic Acid Amide | K-562 (Leukemia) | 5.16 | 9.56 |

| Azepanoerythrodiol | HCT-116 (Colon) | 9.56 | 14.89 |

| Compound 11b | A549 (Lung Cancer) | 1.95 | 15.38 |

This table summarizes the cytotoxic effects of various azepane derivatives against different cancer cell lines, demonstrating their potential as therapeutic agents.

Case Study 1: β-Turn Induction

Research involving azepane-derived quaternary amino acids revealed their effectiveness as β-turn inducers within peptide structures. The incorporation of these amino acids at specific positions significantly stabilized β-turn conformations, which are critical for protein function .

Case Study 2: Antitumor Activity

In a study evaluating the cytotoxic potential of azepano derivatives, compounds were tested against multiple human cancer cell lines using the sulforhodamine B assay. Results indicated that certain derivatives exhibited significant anti-proliferative effects, particularly against leukemia and colon cancer cells, suggesting a promising avenue for drug development targeting these malignancies .

Eigenschaften

IUPAC Name |

azepane-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYAXBCPQKJLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.